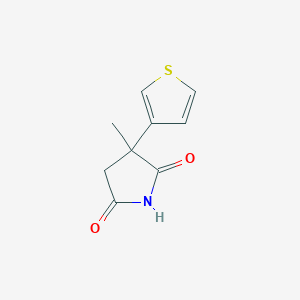

3-甲基-3-(噻吩-3-基)吡咯烷-2,5-二酮

描述

“3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione” is a compound with the CAS Number: 1247829-97-5. It has a molecular weight of 195.24 and its IUPAC name is 3-methyl-3-(3-thienyl)-2,5-pyrrolidinedione .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione”, often involves ring construction from different cyclic or acyclic precursors . The synthesis can also involve the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular formula of “3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione” is C9H9NO2S . The InChI code is 1S/C9H9NO2S/c1-9(6-2-3-13-5-6)4-7(11)10-8(9)12/h2-3,5H,4H2,1H3,(H,10,11,12) .Physical And Chemical Properties Analysis

“3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione” is a powder with a purity of 95%. It is stored at room temperature .科学研究应用

抗癌潜力

具有吡咯烷核心结构的化合物已被合成并评估其对各种癌细胞系的体外抗癌潜力,例如肺癌 (A549)、卵巢癌 (CH1) 和结肠癌 (SW480)。 使用流式细胞术研究了细胞死亡机制 .

药物发现

吡咯烷衍生物在药物发现中被用作新型治疗剂的多功能支架。 它们已被研究用于其对特定受体(如 RORγt)的结合构象和效力,以及它们对其他受体(如 PXR)的活性 .

抗惊厥活性

这些化合物已被合成并测试其抗惊厥活性。 进行体外离子通道结合分析以确定可能的行动机制 .

镇痛活性

研究已经进行以评估新的吡咯烷衍生物在小鼠强直性和神经性疼痛模型中的镇痛活性 .

配合物的合成

吡咯烷硫代半卡巴腙杂化物已被合成,与镍 (II)、钯 (II) 和铜 (II) 等金属形成配合物,然后评估其抗癌潜力 .

镇痛特性

作用机制

Target of Action

Similar pyrrolidine derivatives have shown inhibitory properties against aldose reductase (alr2) in an in vitro model of diabetic retinopathy .

Mode of Action

It has been suggested that similar compounds have the ability to scavenge free radicals generated in vitro by donating a hydrogen atom .

Biochemical Pathways

Similar pyrrolidine derivatives have been linked to the detoxification and clearance of foreign toxic substances from the body .

Result of Action

Similar compounds have shown antiproliferative activity .

Action Environment

Similar compounds have been studied at room temperature in dry dimethylformamide .

实验室实验的优点和局限性

3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione has a number of advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and it is relatively stable in aqueous solutions. Additionally, 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione is relatively non-toxic and does not have any known adverse side effects. However, 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione has a few limitations for use in laboratory experiments. It is not as potent as some other compounds, and its effects may be relatively weak in certain experiments. Additionally, 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione is not as widely available as some other compounds, and it may be difficult to obtain in certain areas.

未来方向

3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione has a number of potential future directions for research and development. One potential direction is to investigate the effects of 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione on other G-protein-coupled receptors. Additionally, further research could be done to investigate the effects of 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione on other biochemical and physiological processes. Additionally, further research could be done to investigate the potential therapeutic applications of 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione. Finally, further research could be done to investigate the potential toxicological effects of 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione.

属性

IUPAC Name |

3-methyl-3-thiophen-3-ylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-9(6-2-3-13-5-6)4-7(11)10-8(9)12/h2-3,5H,4H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVKOJSKGLAFLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

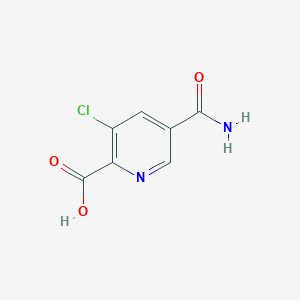

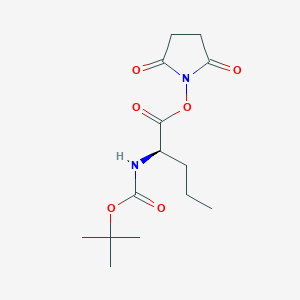

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

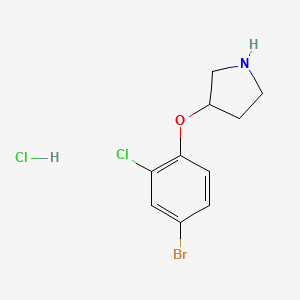

![4-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1527174.png)

![5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride](/img/structure/B1527183.png)